2-(2,3-Dihydrobenzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of related compounds involves complex reactions, demonstrating the versatility and reactivity of dihydrobenzofuran derivatives. For instance, one study described the preparation of a compound through the reaction of 1-(hex-1-yn-1-yloxy)-3-methylbenzene with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions, highlighting the intricate synthesis processes involved in creating these chemicals (Kaixiao Li & Xiao‐Juan Wang, 2016).
Biological Evaluation and Potential Antitumor Agents
Dihydrobenzofuran lignans and related compounds have been evaluated for their potential anticancer activity. A study synthesized a series of these compounds and assessed their effects on various human tumor cell lines. The research found that certain derivatives exhibited promising activity, particularly against leukemia and breast cancer cell lines, suggesting their potential as antitumor agents that inhibit tubulin polymerization (L. Pieters et al., 1999).
Applications in Organic Synthesis and Material Science
Research into dihydrobenzofuran derivatives extends into organic synthesis and material science, exploring their utility in creating complex molecules and materials with unique properties. For example, studies have focused on the development of polymers and other materials through reactions involving these compounds, demonstrating their broad applicability in synthesizing new materials with potential technological applications (H. Oka et al., 2001).
Catalytic and Reductive Processes
The reactivity of dihydrobenzofuran derivatives has been harnessed in catalytic and reductive processes, offering pathways to achieve specific chemical transformations. Studies have detailed how these compounds can be used in catalyzing the reduction of ketones, showcasing their role in facilitating complex chemical reactions (Ian P Query et al., 2011).
Mechanism of Action
Target of Action
Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It is known that benzofuran derivatives can interact with various biological targets, leading to their diverse pharmacological activities .
Biochemical Pathways
Benzofuran derivatives have been shown to affect a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Benzofuran derivatives have been shown to have a variety of biological effects, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Action Environment
It is known that the biological activity of benzofuran derivatives can be influenced by a variety of factors, including the specific biological target, the concentration of the compound, and the presence of other molecules .
Properties
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO3/c1-13(2)14(3,4)18-15(17-13)11-6-5-7-12-10(11)8-9-16-12/h5-7H,8-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPWYEWDEBPZMJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3CCOC3=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2246779-62-2 |
Source
|
Record name | 2-(2,3-dihydrobenzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.